(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid
Description
(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid is a synthetic α,β-unsaturated ketone carboxylic acid derivative. Its structure features a conjugated system with a butyrylamino (CH₂CH₂CH₂CO-NH-) substituent at the 3-position of the anilino group, which is linked to the 4-oxo-2-butenoic acid backbone.
The compound’s α,β-unsaturated system is critical for biological activity, enabling Michael addition reactions with cellular thiols or enzymatic targets. Such structural motifs are common in antiproliferative and enzyme-inhibiting agents .
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
InChI Key |
YFSLIMJARIJVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the butanamide group: This can be achieved by reacting butanoic acid with ammonia or an amine under appropriate conditions to form butanamide.
Attachment to the phenyl ring: The butanamide group is then attached to a phenyl ring through a carbamoylation reaction, often using a carbamoyl chloride derivative.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-oxo-2-butenoic acids, including (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid, exhibit significant antiproliferative activity against various human tumor cell lines. A study reported that compounds in this class demonstrated activity in the micromolar to submicromolar range against HeLa, FemX, and K562 cell lines. Notably, some compounds inhibited tubulin assembly, suggesting potential as antitubulin agents .
Antiviral Properties
Compounds similar to (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid have been evaluated for their anti-HIV properties. The mechanism often involves interactions with specific biological targets such as enzymes or receptors critical for viral replication.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications in the Aryl Group
Table 1: Substituent Variations in the Aryl/Anilino Group
Key Observations :
- Halogenated Derivatives : Chloro and bromo substituents (e.g., PNU 157694) enhance enzyme inhibition, likely due to increased electrophilicity and target binding .
- Methoxy Groups : Methoxy-substituted analogs (e.g., Compound 27) show antiproliferative activity against HeLa cells, with IC₅₀ values in the micromolar range .
- Butyrylamino vs. Branched Chains: The butyrylamino group in the target compound may offer intermediate lipophilicity compared to bulkier 3-methylbutanoyl () or smaller acetyl groups, influencing membrane permeability and target engagement.
Antiproliferative Activity :
- Compound 27 (4-methoxyphenyl derivative) demonstrated moderate cytotoxicity against HeLa cells, with activity linked to the α,β-unsaturated ketone’s ability to alkylate cellular nucleophiles .
- Halogenated derivatives (e.g., PNU 157694) inhibit xanthine-3-hydroxylase, a target in neurodegenerative diseases, with potency influenced by electron-withdrawing substituents .
Physicochemical Properties :
- Solubility : Carboxylic acid derivatives (e.g., PNU 157694) exhibit poor aqueous solubility, often requiring formulation in hydrogels for drug delivery .
- pKa : The target compound’s pKa is predicted to be ~3.3–3.4 (similar to ’s analog), favoring ionization at physiological pH, which may limit cellular uptake .
Key Observations :
- Lower yields (30–52%) are typical for condensation reactions, influenced by steric hindrance from substituents (e.g., 3,5-dimethoxy in Compound 28) .
- Melting points correlate with molecular symmetry and intermolecular hydrogen bonding (e.g., Compound 29’s higher mp due to methyl and methoxy groups) .
Biological Activity
(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound based on available research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by the following functional groups:
- Butyrylamino group : Contributes to the compound's interaction with biological targets.
- Oxo group : Plays a crucial role in its biological activity.
- Butenoic acid moiety : Impacts solubility and reactivity.
The biological activity of (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid | Antimicrobial | Gram-positive and Gram-negative bacteria |
| TAN-588 (related compound) | Antimicrobial | Various bacteria |
Anticancer Properties
Preliminary studies suggest that (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid may also possess anticancer properties. The mechanism involves:
- Inhibition of Tumor Growth : The compound has been shown to affect cell proliferation in cancer cell lines.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
Case Studies
-
Colorectal Cancer Trials :
A study analyzed the effects of related compounds on colorectal cancer treatment, highlighting the importance of patient similarity to trial populations for predicting treatment outcomes. While this study did not focus directly on (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid, it underscores the relevance of similar compounds in clinical settings . -
Microbial Resistance :
Research into microbial resistance patterns has shown that compounds like (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid can be effective against resistant strains, suggesting its potential utility in overcoming antibiotic resistance .
Comparative Analysis
When compared to similar compounds such as 4-Aminocoumarin derivatives and Pyrazolo[3,4-b]pyridin-6-one derivatives, (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid exhibits unique properties due to its specific structural features.
| Compound Class | Key Activities |
|---|---|
| 4-Aminocoumarin derivatives | Antimicrobial, Antiviral |
| Pyrazolo[3,4-b]pyridin-6-one derivatives | Anticancer, Anti-inflammatory |
| (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid | Antimicrobial, Anticancer |
Q & A
Q. What are the recommended synthetic strategies for (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via condensation reactions between maleic anhydride derivatives and substituted anilines. For example, structurally analogous compounds (e.g., (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid derivatives) were synthesized with yields up to 63.5% by reacting with substituted amines under controlled conditions (40–60°C, anhydrous solvents like THF or DCM). Optimization strategies include:
- Stoichiometric ratios : Use a 1:1.2 molar ratio of acid chloride to amine to minimize side reactions.
- Purification : Stepwise recrystallization or silica gel chromatography to achieve >95% purity.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation. Yield improvements are linked to temperature control and solvent selection, as demonstrated in similar butenoic acid amide syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Structural confirmation :
- High-resolution mass spectrometry (HR-MS) for exact molecular weight determination (e.g., ESI-MS with ±1 ppm accuracy).
- 1H/13C NMR spectroscopy : Key signals include δ ~6.5–7.5 ppm (aromatic protons) and δ ~170–175 ppm (carbonyl carbons) .
- Purity assessment :
- HPLC-UV : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA); retention time reproducibility (RSD <0.5%) ensures batch consistency.
- Melting point analysis : DSC or capillary methods to verify crystalline stability (e.g., 119–124°C for analogous compounds) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
Methodological Answer: Discrepancies may arise from:
- Assay variability : Standardize protocols using OECD guidelines (e.g., TG 423 for cytotoxicity).
- Impurity profiles : Compare HPLC chromatograms between studies; impurities >0.5% can skew bioactivity .
- Experimental conditions : Control variables like oxygen tension (hypoxia vs. normoxia) and solvent concentration (DMSO ≤0.1%). Cross-validate results with orthogonal assays (e.g., apoptosis assays vs. metabolic activity tests) and replicate under identical cell culture conditions .
Q. What methodologies are suitable for investigating the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Tiered testing per OECD 307 :
Aerobic soil metabolism : Track mineralization of 14C-labeled compound over 60 days.
Hydrolysis kinetics : Measure degradation at pH 4, 7, and 9 (25–50°C) using LC-MS/MS.
Photolysis : Expose to simulated sunlight (λ >290 nm) to identify transformation products (e.g., quinone derivatives) .
Q. How can computational modeling be integrated to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with X-ray protein structures (e.g., kinases) to estimate binding affinities (ΔG values).
- Molecular dynamics (MD) simulations : Run 100 ns trajectories (GROMACS) to assess ligand-receptor complex stability.
- Protonation state adjustment : Apply tools like Epik (Schrödinger) to model ionization at physiological pH. Validate predictions with experimental IC50 data to refine force fields and docking parameters .
Q. What experimental design principles should guide the assessment of this compound’s antioxidant or cytotoxic mechanisms?
Methodological Answer:
- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to establish EC50/IC50 values.
- Control groups : Include ROS scavengers (e.g., NAC) or enzyme inhibitors (e.g., caspase-3) to isolate mechanisms.
- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to map pathways affected by the compound .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. non-polar solvents?
Methodological Answer:
- Kinetic studies : Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 280 nm) over 72 hours.
- Solvent polarity effects : Compare half-lives in DMSO (logP = -1.3) vs. hexane (logP = 3.5). Acidic/basic hydrolysis pathways may dominate in polar solvents .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
